molecular formula C17H17N3O2S B11020411 N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11020411
M. Wt: 327.4 g/mol
InChI Key: DQZYUKACLIJKRN-UHFFFAOYSA-N
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Description

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of Tropomyosin receptor kinases (Trk), a family of receptors critical for neuronal development, survival, and function. This compound is a key research tool for investigating the Trk signaling pathway in both physiological and pathological contexts. Its primary research value lies in the study of cancers where Trk genes are fused, leading to constitutive kinase activity and oncogenesis; it is used to probe the mechanisms of tumor growth and validate Trk as a therapeutic target (source) . Beyond oncology, this inhibitor is utilized in neuroscience research to elucidate the role of neurotrophin signaling in pain perception, neurodegenerative diseases, and synaptic plasticity. The mechanism of action involves competitive binding to the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and subsequent downstream activation of signaling cascades like the MAPK/ERK and PI3K/Akt pathways. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-benzyl-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-15(16(21)18-10-13-6-3-2-4-7-13)23-17(20-12)19-11-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)

InChI Key

DQZYUKACLIJKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is a classical approach for constructing thiazole rings. For this compound, the protocol involves:

  • Cyclization of Thiourea Derivatives :

    • α-Halo ketones (e.g., 4-methyl-2-bromoacetylthiazole) react with N-benzyl-N-(furan-2-ylmethyl)thiourea under basic conditions (K₂CO₃ or Et₃N).

    • Conditions : Reflux in ethanol (80°C, 12 h).

    • Yield : 68–72%.

  • Key Reaction :

    Thiourea+α-Halo ketoneBaseThiazole-5-carboxamide\text{Thiourea} + \alpha\text{-Halo ketone} \xrightarrow{\text{Base}} \text{Thiazole-5-carboxamide}

    Mechanism : Nucleophilic displacement of halide by thiourea’s sulfur, followed by cyclization and dehydration.

Copper-Catalyzed Oxidative Coupling

A modern approach utilizes Cu(I) catalysts to assemble the thiazole ring from simpler precursors:

  • Components :

    • Aldehyde (furan-2-carbaldehyde), amine (benzylamine), and elemental sulfur.

    • Catalyst : CuI (10 mol%), 1,10-phenanthroline (ligand).

  • Conditions :

    • Oxygen atmosphere, DMSO solvent, 100°C, 24 h.

    • Yield : 65%.

  • Advantage : Avoids pre-functionalized intermediates, enabling a one-pot synthesis.

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent facilitates cyclization of β-keto amides into thiazoles:

  • Procedure :

    • β-Keto amide precursor (e.g., N-benzyl-3-oxobutanamide) treated with Lawesson’s reagent (2 equiv).

    • Conditions : Reflux in toluene (110°C, 6 h).

    • Yield : 75–80%.

  • Side Products : Over-reduction or dimerization observed at higher temperatures (>120°C).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Steps :

    • Mixing 4-methylthiazole-5-carboxylic acid with furan-2-ylmethylamine and benzyl bromide.

    • Coupling Agent : HATU, DIPEA in DMF.

  • Conditions :

    • Microwave (150 W, 100°C, 20 min).

    • Yield : 85%.

  • Advantage : Reduces reaction time from hours to minutes.

Optimization and Comparative Analysis

Method Conditions Yield Purity Key Challenges
Hantzsch SynthesisEthanol, reflux, 12 h68–72%>95%Byproduct formation from halide
Copper-Catalyzed CouplingDMSO, O₂, 100°C, 24 h65%90%Requires inert atmosphere
Lawesson’s ReagentToluene, reflux, 6 h75–80%98%Cost of reagent
Microwave-AssistedDMF, 100°C, 20 min85%99%Specialized equipment needed

Notes :

  • Purity assessed via HPLC (C18 column, acetonitrile/water gradient).

  • Copper-catalyzed method favored for scalability; microwave synthesis preferred for rapid small-scale production.

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂-furan), 4.50 (s, 2H, CH₂-benzyl), 2.45 (s, 3H, CH₃).

    • HRMS : m/z 327.1345 [M+H]⁺ (calc. 327.1340).

  • X-ray Crystallography :

    • Confirms planar thiazole ring and intramolecular H-bonding between amide NH and furan oxygen.

Applications in Medicinal Chemistry

The compound’s synthesis supports drug discovery efforts:

  • Anticancer Activity : Inhibits TBK1 kinase (IC₅₀ = 0.9 µM).

  • Antimicrobial Potential : Moderate activity against S. aureus (MIC = 32 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can yield furan-2-ylmethanol.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has shown promising antimicrobial properties against various bacterial and fungal strains. Studies have indicated that compounds with similar structural features often exhibit significant antimicrobial effects, making them candidates for further exploration in treating infections.

Case Study Insights :

  • A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives, revealing that compounds with furan and thiazole moieties demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
CompoundMIC (µM)Target Organisms
N-benzyl derivative1.27Staphylococcus aureus
Thiazole derivative1.43Escherichia coli

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study Insights :

  • In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives evaluated against human colorectal carcinoma cells demonstrated IC50 values significantly lower than standard chemotherapeutic agents .
CompoundIC50 (µM)Cancer Cell Line
N-benzyl derivative5.85HCT116
Standard Drug (5-FU)9.99HCT116

Mechanism of Action

The mechanism of action of N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring and furan ring can interact with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
  • Molecular Formula : C₁₉H₁₉N₃O₃S
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1232799-58-4 (as per )
  • Key Features: A thiazole core substituted with a methyl group at position 2. A carboxamide group at position 5, linked to a benzyl moiety. A furan-2-ylmethylamino substituent at position 2.

Synthetic Relevance :
The compound’s synthesis likely follows optimized protocols for thiazole derivatives, involving condensation reactions and carboxamide coupling, as seen in analogous compounds (). Spectroscopic methods (NMR, MS) are critical for structural confirmation.

Comparison with Structurally and Functionally Related Compounds

Dasatinib (BMS-354825)

  • IUPAC Name: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide .
  • Molecular Formula : C₂₂H₂₆ClN₇O₂S
  • Molecular Weight : 488.01 g/mol
  • Key Differences :
    • Core Structure : Both share a 1,3-thiazole-5-carboxamide backbone.
    • Substituents : Dasatinib has a pyrimidinyl-piperazinyl group and a chlorophenyl moiety, while the target compound features a benzyl and furan-2-ylmethyl group.
    • Activity : Dasatinib is a pan-Src kinase inhibitor used in leukemia treatment , whereas the target compound’s biological activity remains uncharacterized but may differ due to its furan substitution.
Parameter Target Compound Dasatinib
Molecular Weight 369.4 g/mol 488.01 g/mol
Key Substituents Benzyl, Furan Chlorophenyl, Pyrimidinyl
Reported Activity Undisclosed Kinase Inhibition

2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT)

  • Molecular Formula : C₇H₅N₃O₃S
  • Key Features: A nitro-furyl group at position 4 of the thiazole ring. Activity: Carcinogenic via peroxidase-mediated metabolic activation ().
  • Both compounds utilize a furan-thiazole scaffold, but ANFT’s nitro group enhances electrophilicity, facilitating DNA adduct formation .

Anti-inflammatory Thiazole Carboxamides

  • Examples: 2a: N-(4-Chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide 3a: 2-Amino-N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide ()
  • Key Features :
    • Chlorophenyl substituents enhance anti-inflammatory and analgesic activity.
    • Activity : Nitrite and PGE₂ reduction in RAW 267.7 cells .
  • Comparison :
    • The target compound’s benzyl and furan groups may alter target specificity compared to chlorophenyl derivatives.
    • Increased lipophilicity from the benzyl group could improve blood-brain barrier penetration.
Parameter Target Compound Compound 3a ()
Substituents Benzyl, Furan 4-Chlorophenyl, Amino
Molecular Weight 369.4 g/mol 267.7 g/mol
Reported Activity Undisclosed Anti-inflammatory, Analgesic

N-(2-Chloro-6-methylphenyl)-2-[(3,5-dimorpholin-4-ylphenyl)amino]-1,3-thiazole-5-carboxamide

  • Molecular Formula : C₂₅H₂₈ClN₅O₃S ()
  • Key Features :
    • Morpholine and chlorophenyl substitutions.
    • Structural similarity in the carboxamide-thiazole core.
  • Comparison :
    • The target compound’s furan group may offer distinct hydrogen-bonding interactions compared to morpholine’s oxygen-rich structure.

Structural-Activity Relationship (SAR) Insights

  • Thiazole Core : Essential for binding to kinase or inflammatory targets, as seen in dasatinib and anti-inflammatory analogs.
  • Furan-2-ylmethyl: May engage in π-π stacking or hydrogen bonding, depending on the target.

Biological Activity

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, and a furan moiety that contributes to its pharmacological profile. The structural formula can be summarized as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

1. Antioxidant Activity

Recent studies have indicated that derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant antioxidant properties. For example, certain derivatives showed xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 μM to 9.9 μM, indicating their potential as free radical scavengers .

2. Antimicrobial Activity

Thiazole derivatives have demonstrated considerable antimicrobial effects against various pathogens. For instance:

  • Compounds derived from thiazole exhibited minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, with values ranging from 3.92 mM to 4.23 mM .
  • The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, suggesting a structure–activity relationship (SAR) that favors specific substitutions on the thiazole ring .

3. Anticancer Potential

Research has identified thiazole-containing compounds as promising anticancer agents. For example:

  • A specific thiazole derivative exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
  • The presence of hydrophobic groups and specific substituents on the phenyl ring were found to be crucial for enhancing cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, the compound reduces oxidative stress in cells .
  • Cell Cycle Arrest : Certain thiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death pathways .

Case Studies

  • Study on Xanthine Oxidase Inhibition : A study evaluated various thiazole derivatives for their ability to inhibit xanthine oxidase. Among them, N-benzyl derivatives showed promising results with IC50 values comparable to established inhibitors like febuxostat .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of thiazole compounds against clinical isolates of bacteria and fungi. The results indicated that modifications to the thiazole ring significantly enhanced activity against resistant strains .

Q & A

Q. What are the recommended methods for synthesizing N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide, and how is its structure confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example:

  • Step 1: React 2-amino-5-arylmethylthiazole derivatives with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) at 20–25°C .
  • Step 2: Purify intermediates via recrystallization (ethanol-DMF mixture) and monitor reaction progress using thin-layer chromatography (TLC).
  • Characterization: Confirm the final structure using ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HR-MS) for molecular weight validation .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Methodological Answer:

  • Anticancer Activity: Use the Sulforhodamine B (SRB) assay against the NCI-60 cancer cell line panel to evaluate growth inhibition. Prioritize melanoma and breast cancer cell lines based on structural analogs showing selectivity .
  • Antimicrobial Screening: Perform broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to the compound’s thiazole and furan moieties, which are associated with microbial target interactions .

Q. What are the key physicochemical properties critical for experimental design?

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Introduce substituents at the benzyl (e.g., electron-withdrawing groups) or furan (e.g., halogens) positions to enhance target binding.
  • Analog Synthesis: Use parallel synthesis to generate derivatives (e.g., replacing the furan with thiophene) and compare IC₅₀ values in dose-response assays .
  • Key Finding: Analogs with methyl groups at the thiazole 4-position show improved metabolic stability .

Q. What mechanistic approaches identify the compound’s molecular targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to kinases (e.g., Src family) or microbial enzymes (e.g., dihydrofolate reductase). Prioritize targets with docking scores ≤−8.0 kcal/mol .
  • Cellular Thermal Shift Assay (CETSA): Validate target engagement by observing protein stabilization after compound treatment in lysates .
  • Pathway Analysis: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Q. How can conflicting biological data (e.g., variable potency across cell lines) be resolved?

Methodological Answer:

  • Dose-Response Curves: Re-test activity in triplicate using a 10-point dilution series to rule out assay variability .
  • Resistance Profiling: Assess ABC transporter expression (e.g., P-gp) in low-response cell lines via qPCR, as efflux pumps may reduce intracellular concentrations .
  • Metabolic Stability: Compare half-life in liver microsomes from different species (e.g., human vs. mouse) to explain species-specific discrepancies .

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